

In-Depth Technical Guide: Structure-Activity Relationship of KRAS G12C Inhibitor 47

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Compound of Interest

Compound Name: KRAS G12C inhibitor 47

Cat. No.: B12398655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the covalent KRAS G12C inhibitor, compound 47 (also referred to as XY-02-075). This document outlines the quantitative biochemical data, detailed experimental protocols, and relevant biological pathways associated with this guanosine mimetic inhibitor.

Quantitative Data Summary

The biochemical potency of inhibitor 47 was evaluated through kinetic analysis, determining its rate of covalent inactivation and binding affinity for KRAS G12C. The key quantitative data is summarized in the table below, alongside related compounds from the same study for comparative analysis.^[1]

Compound	t1/2 (h)	Ki (μM)	kinact (min-1)	kinact/Ki (min-1·μM-1)
47 (XY-02-075)	2.3	1.6	0.33	0.2
13	2.5	0.374	0.07	0.2
14	1.06	0.382	0.3	0.8
16	1.1	0.92	2.2	2.4
48	9.5	5	0.24	0.05
49	24	>10	-	-
50	13	>25	-	-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of inhibitor 47.

Synthesis of Inhibitor 47 (XY-02-075)

The synthesis of inhibitor 47 involves a multi-step process starting from the sulfonylation of ethylenediamine. The resulting sulfonamide is then reacted with diethyl chlorophosphate. Following deprotection, the intermediate is coupled with guanosine to yield the sulfamoyl phosphonate 44, which is subsequently deprotected and acylated to produce the final compound 47.^[2]

Biochemical Assays

This assay provides a composite measurement of the kinetic displacement of GDP and the covalent inactivation of KRAS G12C.

- Principle: Purified recombinant GDP-loaded KRAS G12C is incubated with the test compound. At various time points, the reaction is probed with a cysteine-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which detects the presence of the free (unreacted) Cys12 thiol. A decrease in fluorescence over time indicates covalent modification of Cys12 by the inhibitor.^[3]

- Protocol:
 - Incubate purified GDP-loaded wild-type or G12C KRAS with either DMSO (control) or the test compound at ambient temperature for specified durations.
 - At each time point, transfer a sample of the protein solution to a black 384-well plate.
 - Add CPM to each well and measure the fluorescence at an excitation/emission of 384/470 nm.
 - Normalize the data by subtracting the background fluorescence from the wild-type KRAS sample.
 - Calculate the percentage of CPM labeling using the signal from the KRAS G12C protein incubated with DMSO at each time point as the 100% labeling control.[\[3\]](#)

This assay determines the relative affinities and inactivation rates of the covalent inhibitors.

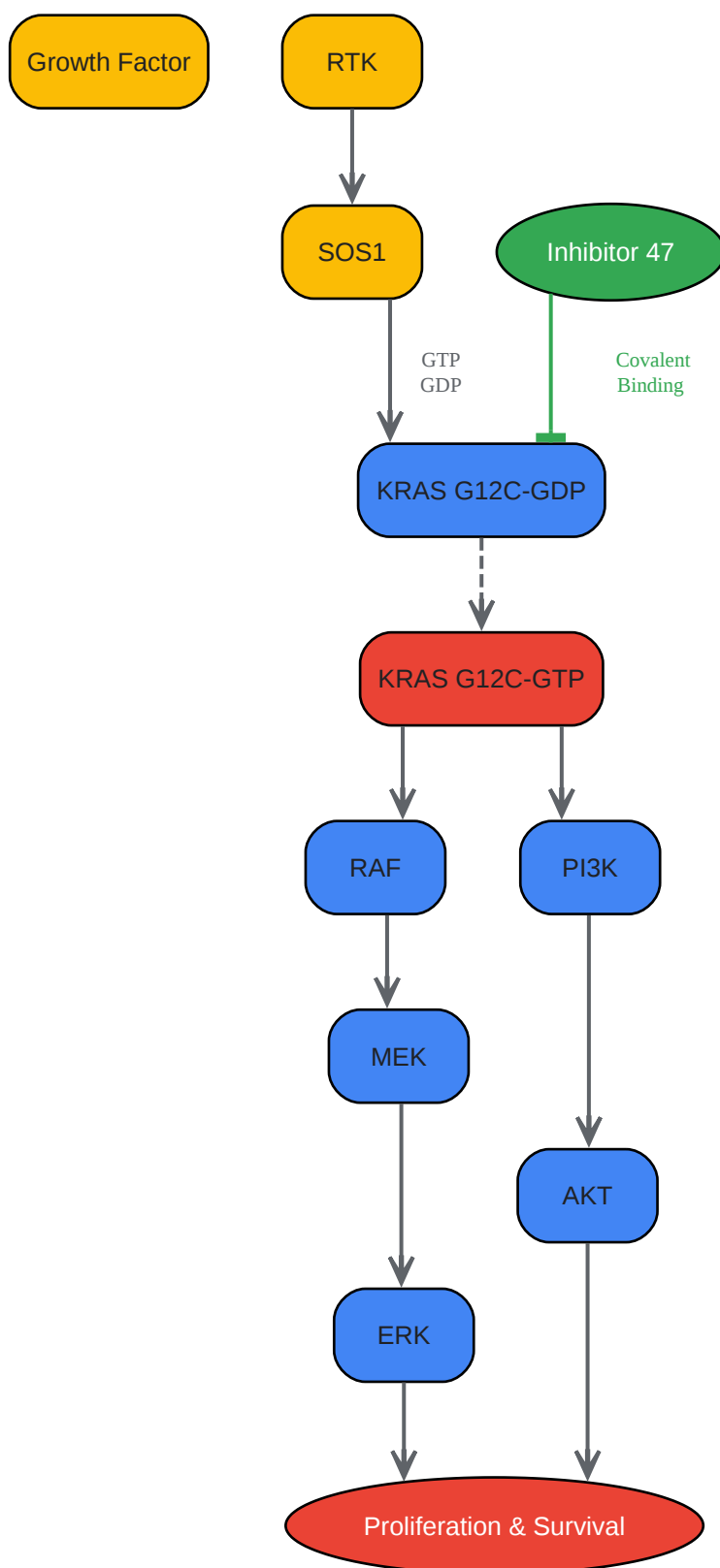
- Principle: The assay measures the second-order rate constant (k_{inact}/K_i), which incorporates both the binding affinity (K_i) and the rate of irreversible inactivation (k_{inact}). GMP-stabilized, nucleotide-free KRAS G12C is used. The reaction progress is monitored by the binding of a GTP-desthiobiotin probe to the uninhibited KRAS G12C. The desthiobiotinylated protein is then detected using an AlphaScreen format.[\[1\]](#)
- Protocol:
 - Prepare purified nucleotide-free KRAS G12C and stabilize it with an excess of GMP.
 - Incubate the GMP-stabilized KRAS G12C with various concentrations of the test inhibitor.
 - At specific time points, add a GTP-desthiobiotin probe. This probe contains a reactive acyl phosphate anhydride that covalently links to Lysine 16 of KRAS.
 - Detect the amount of desthiobiotinylated protein using AlphaScreen technology.
 - Plot the observed reaction rates (k_{obs}) against the inhibitor concentrations and fit the data to the following equation to extract the values for k_{inact} and K_i : $k_{\text{obs}} = k_{\text{inact}}[I] / (K_i + [I])$
[\[1\]](#)

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Mechanism of Inhibition

KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Inhibitor 47 is a guanosine mimetic that covalently targets the mutant Cysteine-12 residue of KRAS G12C. By binding to the nucleotide-binding pocket, it locks the protein in an inactive state, thereby preventing its interaction with downstream effectors and inhibiting signal propagation.

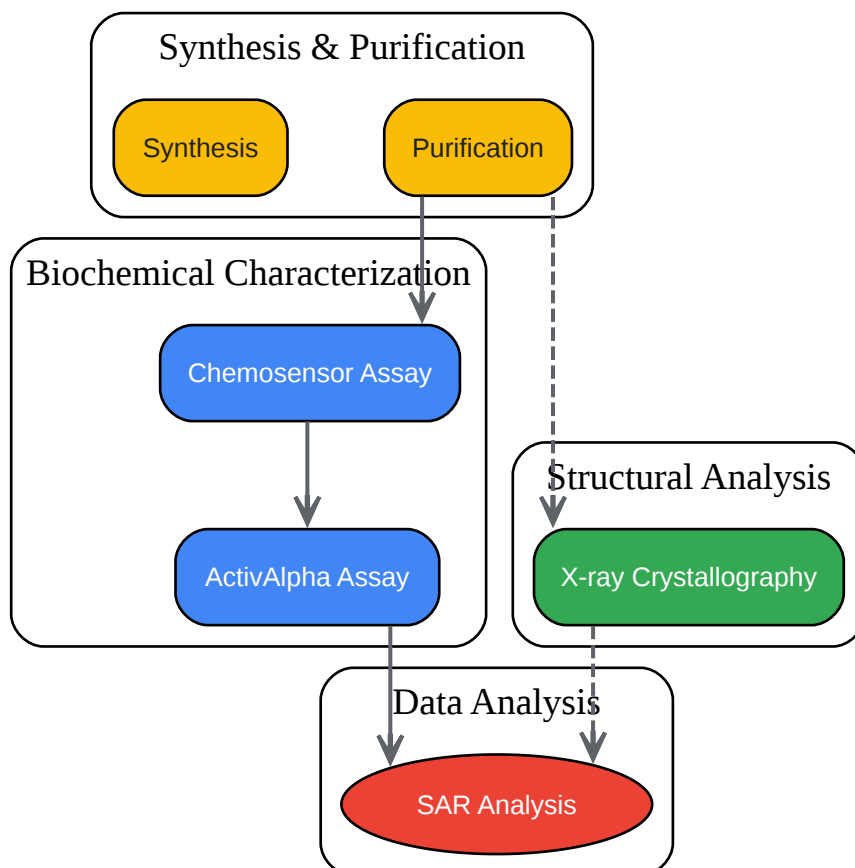


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KRAS G12C signaling and inhibition by compound 47.

Experimental Workflow for Inhibitor Characterization

The general workflow for the characterization of covalent KRAS G12C inhibitors like compound 47 involves several key stages, from initial screening to detailed kinetic analysis.



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Workflow for characterization of inhibitor 47.

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References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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